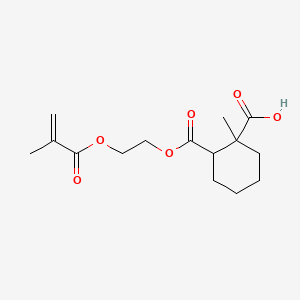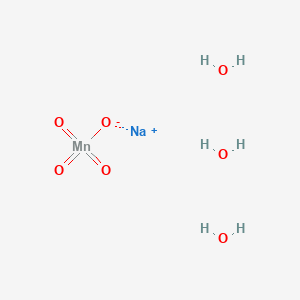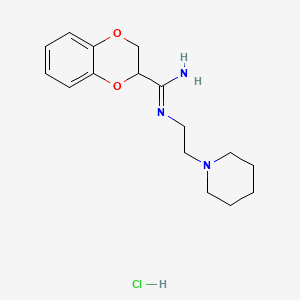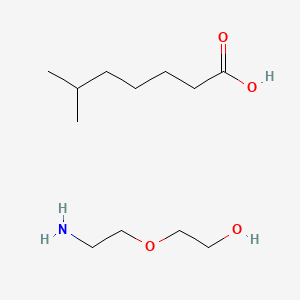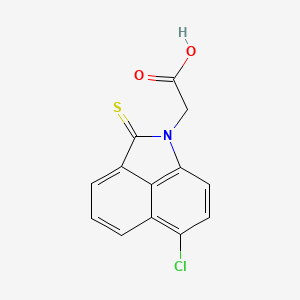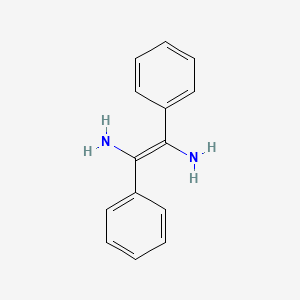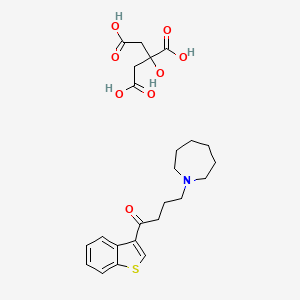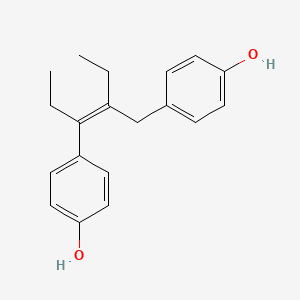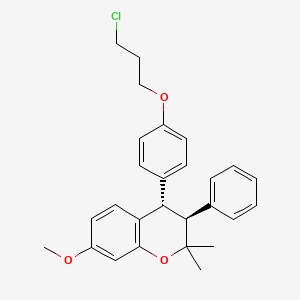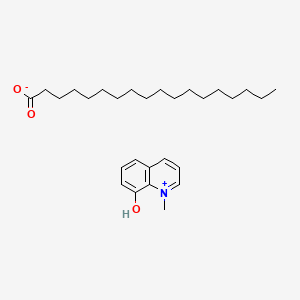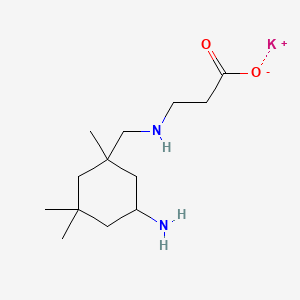
Potassium N-((5-amino-1,3,3-trimethylcyclohexyl)methyl)-beta-alaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium N-((5-amino-1,3,3-trimethylcyclohexyl)methyl)-beta-alaninate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a cyclohexyl ring with multiple substituents, including an amino group and a beta-alanine moiety. Its applications span across chemistry, biology, medicine, and industry, making it a versatile and valuable compound for research and practical uses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium N-((5-amino-1,3,3-trimethylcyclohexyl)methyl)-beta-alaninate typically involves the reaction of 5-amino-1,3,3-trimethylcyclohexanemethylamine with beta-alanine in the presence of potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
- Dissolving 5-amino-1,3,3-trimethylcyclohexanemethylamine in a suitable solvent such as ethanol.
- Adding beta-alanine to the solution and stirring the mixture.
- Introducing potassium hydroxide to the reaction mixture to facilitate the formation of the potassium salt.
- Allowing the reaction to proceed at a specific temperature and time to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and filtration are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium N-((5-amino-1,3,3-trimethylcyclohexyl)methyl)-beta-alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in substitution reactions with halogenated compounds or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Halogenated compounds, electrophiles; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Potassium N-((5-amino-1,3,3-trimethylcyclohexyl)methyl)-beta-alaninate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating certain diseases or conditions.
Industry: Utilized in the production of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism by which Potassium N-((5-amino-1,3,3-trimethylcyclohexyl)methyl)-beta-alaninate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. Additionally, the beta-alanine moiety may participate in metabolic pathways, contributing to the compound’s overall biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isophorone diamine: A structurally related compound with similar applications in epoxy curing and polymer production.
3-aminomethyl-3,5,5-trimethylcyclohexylamine: Another related compound used in organic synthesis and industrial applications.
Uniqueness
Potassium N-((5-amino-1,3,3-trimethylcyclohexyl)methyl)-beta-alaninate stands out due to its unique combination of a cyclohexyl ring, amino group, and beta-alanine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial purposes.
Eigenschaften
CAS-Nummer |
84540-26-1 |
|---|---|
Molekularformel |
C13H25KN2O2 |
Molekulargewicht |
280.45 g/mol |
IUPAC-Name |
potassium;3-[(5-amino-1,3,3-trimethylcyclohexyl)methylamino]propanoate |
InChI |
InChI=1S/C13H26N2O2.K/c1-12(2)6-10(14)7-13(3,8-12)9-15-5-4-11(16)17;/h10,15H,4-9,14H2,1-3H3,(H,16,17);/q;+1/p-1 |
InChI-Schlüssel |
JNGPOWHIVCOUNQ-UHFFFAOYSA-M |
Kanonische SMILES |
CC1(CC(CC(C1)(C)CNCCC(=O)[O-])N)C.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




